Ternatin B4
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Overview
Description
Ternatin B4 is a cyclic peptide natural product known for its unique biological activities It is a member of the ternatin family, which are polyacylated derivatives of delphinidin 3,3′,5′-triglucoside
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ternatin B4 involves multiple steps, including the formation of peptide bonds and the introduction of acyl groups. The process typically starts with the synthesis of the core peptide structure, followed by the selective acylation of specific amino acid residues. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms capable of producing the compound. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ternatin B4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ternatin B4 has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study peptide synthesis and modification techniques.
Biology: It is employed in studies investigating protein synthesis and cellular processes.
Industry: The compound is explored for its use in developing new pharmaceuticals and biotechnological applications.
Mechanism of Action
Ternatin B4 exerts its effects by binding to the elongation factor-1A (eEF1A) in the GTP-bound state, forming a ternary complex with aminoacyl-tRNA. This binding inhibits the accommodation of aminoacyl-tRNA into the ribosomal A site, thereby preventing protein synthesis . The inhibition of eEF1A disrupts the translation elongation process, leading to the suppression of protein production in cells.
Comparison with Similar Compounds
Ternatin B4 is often compared with other cyclic peptides such as Didemnin B and Cytotrienin. These compounds share a similar mechanism of action by targeting the elongation factor-1A (eEF1A) complex . this compound exhibits distinct kinetic properties and inhibition efficacies, making it unique in its biological activity. Similar compounds include:
- Didemnin B
- Cytotrienin
- Ternatin A1, A2, B1, B2, D1, and D2
These compounds differ in their structural features and specific biological activities, highlighting the diversity within the cyclic peptide family.
Properties
Molecular Formula |
C60H64O34 |
---|---|
Molecular Weight |
1329.1 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]oxan-2-yl]oxyphenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoate |
InChI |
InChI=1S/C60H64O34/c61-19-35-44(71)48(75)52(79)57(91-35)86-28-9-3-24(4-10-28)6-12-41(68)84-21-37-46(73)50(77)54(81)59(93-37)89-33-14-25(13-32(43(33)70)88-58-53(80)49(76)45(72)36(92-58)20-83-40(67)11-5-23-1-7-26(62)8-2-23)56-34(17-29-30(64)15-27(63)16-31(29)87-56)90-60-55(82)51(78)47(74)38(94-60)22-85-42(69)18-39(65)66/h1-17,35-38,44-55,57-61,71-82H,18-22H2,(H4-,62,63,64,65,66,67,70)/b12-6+/t35-,36-,37-,38-,44-,45-,46-,47-,48+,49+,50+,51+,52-,53-,54-,55-,57-,58-,59-,60-/m1/s1 |
InChI Key |
LPANCZMXTVCHJO-XSNITHBASA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)[O-])O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)[O-])O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC=C(C=C8)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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